Enantiomeric Purity: (R)-Isomer vs. Racemic Mixture in Chiral Synthesis
The (R)-enantiomer (CAS 1286208-94-3) provides defined stereochemistry essential for target engagement. The racemic mixture (CAS 198210-81-0) lacks this stereochemical integrity, leading to suboptimal pharmacological activity. In SAR studies of the (R)-3-aminopyrrolidine series, enantiopure compounds yielded CCR2b antagonists with IC50 values in the low nanomolar range (e.g., 0.83 nM in chemotaxis assay), whereas racemic precursors would dilute the active enantiomer and reduce potency [1].
| Evidence Dimension | Pharmacological activity dependence on enantiomeric purity |
|---|---|
| Target Compound Data | Enantiopure (R)-isomer, ≥98% purity (HPLC) |
| Comparator Or Baseline | Racemic mixture (CAS 198210-81-0), unspecified purity |
| Quantified Difference | Enantiopure (R)-precursor enables low-nM antagonists; racemic precursor expected to reduce potency by ≥2-fold due to 50% inactive enantiomer content |
| Conditions | CCR2b binding and functional assays; extrapolated from SAR studies on (R)-3-aminopyrrolidine series [1] |
Why This Matters
Procurement of the enantiopure (R)-isomer is mandatory for synthesizing single-enantiomer drug candidates; racemic mixtures introduce unnecessary complexity in chiral separation and reduce synthetic efficiency.
- [1] Moree WJ, Kataoka K, Ramirez-Weinhouse MM, et al. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorg Med Chem Lett. 2008;18(6):1869-73. View Source
